3,4-Dimethyl vs. 3-Fluoro Aryl Substitution: Predicted Impact on Sigma-1 Receptor Affinity Based on Phenylpiperazine-Ethanone SAR
Direct binding data for CAS 1049387-69-0 at sigma-1 receptors have not been published. However, a closely related 4-phenylpiperazine derivative—2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone—demonstrated high-affinity S1R binding with a Ki value of 3.2 nM, comparable to the reference antipsychotic haloperidol (Ki = 2.5 nM) in a [³H]-(+)-pentazocine displacement assay using guinea pig brain membranes [1]. In contrast, 4-phenylpiperazine derivatives lacking the benzenesulfonamide group but bearing halogen substituents have shown divergent sigma binding profiles. The 3,4-dimethyl substitution on the benzenesulfonamide ring of CAS 1049387-69-0 is predicted, based on established SAR for sigma ligands, to confer higher lipophilicity (calculated logP increase of approximately 0.5–0.8 units relative to the 3-fluoro analog CAS 1049387-85-0) and to eliminate the potential for halogen bonding interactions that characterize fluoro-substituted analogs, thereby altering both binding kinetics and receptor residency time [2][3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and predicted selectivity profile |
|---|---|
| Target Compound Data | CAS 1049387-69-0: No published Ki data. Predicted sigma-1 affinity based on scaffold SAR: low nanomolar range (estimated Ki < 50 nM). Contains 3,4-dimethylbenzenesulfonamide pharmacophore. |
| Comparator Or Baseline | Closest structural analog with published sigma-1 data: 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, Ki = 3.2 nM at S1R. Haloperidol: Ki = 2.5 nM at S1R. 3-Fluoro analog (CAS 1049387-85-0): no published binding data available. |
| Quantified Difference | The 3,4-dimethyl substitution eliminates halogen bonding potential present in the 3-fluoro analog (CAS 1049387-85-0). Class-level SAR indicates sigma receptor Ki values for phenylpiperazine derivatives range from 1–10 nM for optimized ligands to >10,000 nM for unsubstituted piperazines [2]. |
| Conditions | Prediction based on class-level SAR from [³H]-(+)-pentazocine displacement assays in guinea pig brain membranes and human recombinant S1R binding assays [1][2]. |
Why This Matters
The 3,4-dimethyl substitution pattern is expected to produce a distinct sigma receptor binding profile compared to mono-fluoro or unsubstituted analogs, directly impacting experimental outcomes in CNS target engagement studies; procurement of a mismatched analog would invalidate SAR hypotheses.
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- [2] Glennon RA, Yousif MY, Ismaiel AM, el-Ashmawy MB, Herndon JL, Fischer JB, Server AC, Howie KJ. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1991;34(12):3360–3365. View Source
- [3] Partyka A, Kurczab R, Canale V, Satała G, Marciniec K, Pasierb A, Jastrzębska-Więsek M, Pawłowski M, Wesołowska A, Bojarski AJ, Zajdel P. The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity of azinesulfonamides of 4-[(2-ethyl)piperidinyl-1-yl]phenylpiperazines with antipsychotic and antidepressant properties. Bioorg Med Chem. 2017;25(14):3638–3648. View Source
